3-Acetyldeoxynivalenol 13C17

Vue d'ensemble

Description

3-Acetyldeoxynivalenol 13C17 is a stable isotope-labeled compound used primarily as an analytical standard. It is a derivative of 3-acetyldeoxynivalenol, a trichothecene mycotoxin produced by various Fusarium species. The compound is labeled with 13C, making it useful in various scientific research applications, particularly in the field of mycotoxin analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyldeoxynivalenol 13C17 involves the incorporation of 13C isotopes into the molecular structure of 3-acetyldeoxynivalenol. This process typically requires the use of 13C-labeled precursors and specialized synthetic techniques to ensure the accurate placement of the isotopes. The reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the incorporation of the 13C isotopes .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotope-labeled compounds. The production process involves the synthesis of the compound in large quantities, followed by purification and quality control to ensure the final product meets the required standards for use as an analytical reference material .

Analyse Des Réactions Chimiques

Hydrolysis of the Acetyl Group

The acetyl group at the C-3 position undergoes hydrolysis under acidic or alkaline conditions, reverting to deoxynivalenol-13C17 (DON-13C17). This reaction is critical in food safety analyses to quantify acetylated derivatives and their parent compounds.

Reaction Conditions and Products

-

Key Finding : Hydrolysis efficiency exceeds 95% under optimized conditions (pH 10, 60°C) .

-

Application : Used to validate DON contamination levels in cereals by quantifying 3-ADON-13C17 as a proxy .

Metabolic Deacetylation

In biological systems, 3-ADON-13C17 undergoes enzymatic deacetylation to DON-13C17, a key step in its toxicokinetics.

Key Studies

-

In Vitro : Liver microsomes from calves catalyze deacetylation with a half-life of 2.1 hours .

-

In Vivo : Oral administration in animal models shows rapid conversion to DON-13C17, detectable in plasma within 15 minutes .

Implications :

-

The 13C-label enables precise tracking of metabolic pathways without isotopic interference .

-

Deacetylation correlates with DON's immunosuppressive effects .

Stability Under Analytical Conditions

3-ADON-13C17 demonstrates high stability in acetonitrile solutions (25 µg/mL) but degrades in aqueous matrices unless stored at -20°C.

Stability Data

| Matrix | Temperature | Degradation Over 30 Days |

|---|---|---|

| Acetonitrile | 4°C | <2% |

| Water:ACN (1:1) | 25°C | 12% |

Stability is critical for calibration standards in mycotoxin quantification .

Synthetic and Biosynthetic Pathways

While not a direct chemical reaction, 3-ADON-13C17 is synthesized via:

-

Microbial Fermentation : Fusarium species produce DON-13C17, which is enzymatically acetylated using 13C-labeled precursors.

-

Chemical Acetylation : DON-13C17 reacts with acetic anhydride-13C under basic conditions .

Key Biosynthetic Steps

Applications De Recherche Scientifique

Analytical Method Development

One of the primary applications of 3-Acetyldeoxynivalenol 13C17 is in the development and validation of analytical methods for detecting mycotoxins in food products. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are critical for accurate quantification of mycotoxins in complex matrices such as cereals and cereal-derived products.

- Case Study: Method Validation for Trichothecenes

A study published in 2020 validated an LC-MS/MS method for the simultaneous determination of trichothecenes, including 3-ADON, in wheat and wheat products. The method utilized isotopically labeled mycotoxins, including 3-ADON 13C17, to improve accuracy and reliability in quantification. Results indicated recoveries from spiked samples ranged from 78% to 102%, demonstrating the effectiveness of using labeled standards to mitigate matrix effects during analysis .

Food Safety and Risk Assessment

The presence of mycotoxins like 3-ADON in food products poses significant health risks. Regulatory bodies such as the European Food Safety Authority (EFSA) emphasize the need for standardized methods to assess these risks accurately.

- Case Study: EFSA Recommendations

The EFSA has recommended the interlaboratory validation of LC-MS/MS methodologies to quantify DON and its acetylated derivatives, including 3-ADON. This initiative aims to enhance food safety assessments and ensure that analytical methods are sensitive enough to detect low levels of contaminants in food products .

Toxicological Studies

Research involving this compound also extends into toxicological studies to understand its effects on human health.

- In Vivo Studies

Studies have shown that exposure to 3-ADON can induce toxic effects, such as immunotoxicity and gastrointestinal disturbances. For instance, experiments with doses around 40 mg/kg have demonstrated adverse effects on immune cell populations in animal models . These findings underline the importance of monitoring mycotoxin levels in food products.

Environmental Monitoring

The use of stable isotope-labeled compounds like this compound plays a crucial role in environmental monitoring programs aimed at assessing contamination levels in agricultural settings.

- Application in Agricultural Research

In agricultural research, this compound can be used to trace contamination pathways and evaluate the efficacy of mitigation strategies against fungal infections that produce mycotoxins. By using labeled standards, researchers can better understand the dynamics of mycotoxin production under various environmental conditions .

Mécanisme D'action

The mechanism of action of 3-Acetyldeoxynivalenol 13C17 involves its interaction with cellular components, leading to various biological effects. As a trichothecene mycotoxin derivative, it can permeate the blood-brain barrier and affect cellular processes by inhibiting protein synthesis and inducing oxidative stress. The molecular targets and pathways involved include ribosomal proteins and oxidative stress pathways .

Comparaison Avec Des Composés Similaires

3-Acetyldeoxynivalenol 13C17 is unique due to its stable isotope labeling, which enhances its utility in analytical applications. Similar compounds include:

3-Acetyldeoxynivalenol: The non-labeled version of the compound, commonly used in mycotoxin research.

15-Acetyldeoxynivalenol: Another trichothecene mycotoxin with similar biological effects.

These compounds share similar chemical structures and biological activities but differ in their specific applications and labeling .

Activité Biologique

3-Acetyldeoxynivalenol (3-Ac-DON) is a mycotoxin belonging to the trichothecene family, primarily produced by Fusarium species. It is an acetylated derivative of deoxynivalenol (DON), which is commonly found in contaminated cereal grains. This article examines the biological activity of 3-Ac-DON, focusing on its toxicity, mechanisms of action, and implications for health.

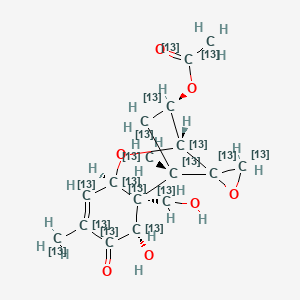

Chemical Structure and Properties

3-Ac-DON is characterized by the presence of an acetyl group at the C-3 position of the deoxynivalenol molecule, which alters its biological activity compared to its parent compound. The molecular formula is .

Toxicological Profile

Mechanisms of Toxicity

Research indicates that 3-Ac-DON exhibits significant toxicity through several mechanisms:

- Oxidative Stress : Exposure to 3-Ac-DON has been shown to cause oxidative damage in liver cells, as evidenced by elevated levels of serum biomarkers such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) . This oxidative stress is associated with increased lipid peroxidation products and decreased activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).

- Endoplasmic Reticulum Stress : 3-Ac-DON exposure activates the unfolded protein response (UPR), leading to endoplasmic reticulum (ER) stress. This results in cell death and immune cell infiltration in the liver . The use of ER stress inhibitors has shown potential in mitigating these effects.

- Cell Death Mechanisms : The compound induces apoptosis and autophagy in liver cells, highlighting its cytotoxic potential .

Comparative Toxicity with Other Mycotoxins

In comparative studies, 3-Ac-DON has been shown to have different effects on cellular integrity and toxicity compared to other mycotoxins like DON and 15-acetyldeoxynivalenol (15-Ac-DON). While all three compounds can compromise barrier integrity and induce inflammation, 3-Ac-DON appears to exert weaker effects on intestinal barrier functions than DON .

Exposure Studies

Occupational exposure studies have revealed concerning levels of 3-Ac-DON among grain workers. A study reported that 12% of samples tested positive for 3-Ac-DON, with mean concentrations reaching up to . This highlights the risk posed by contaminated grain products.

Case Studies

- Animal Models : In a controlled study using mice, exposure to 3-Ac-DON resulted in significant liver damage characterized by oxidative stress markers and histological changes indicative of cell injury .

- Human Health Implications : Epidemiological studies suggest a correlation between exposure to mycotoxins like 3-Ac-DON and adverse health outcomes, including gastrointestinal disturbances and immune responses .

Analytical Methods for Detection

The detection and quantification of 3-Ac-DON in food products are critical for assessing exposure risks. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for simultaneous determination of multiple mycotoxins, including 3-Ac-DON . These methods utilize isotopically labeled internal standards to improve accuracy.

| Mycotoxin | Mean Concentration (ng/g) | Detection Rate (%) |

|---|---|---|

| Deoxynivalenol (DON) | 90 | |

| 3-Acetyldeoxynivalenol (3-Ac-DON) | 12 | |

| 15-Acetyldeoxynivalenol (15-Ac-DON) | 9 |

Propriétés

IUPAC Name |

[(1'S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15+,16-,17?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-QKZVWBIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@@]3([13CH2][13C@H]([13C@H]([13C]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217476-81-7 | |

| Record name | 1217476-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.